molecular formula C14H17N2NaO2S B1405036 Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate CAS No. 1803582-72-0

Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate

Cat. No.: B1405036
CAS No.: 1803582-72-0
M. Wt: 300.35 g/mol
InChI Key: VIWQMLOPXAGYKI-UHFFFAOYSA-M
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Description

Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),3,6-trien-3-yl]acetate (CAS: 1803610-55-0) is a sodium salt of a tricyclic heterocyclic compound featuring a 5-thia-2,7-diazatricyclo[6.4.0.0²⁶]dodeca-triene core. Its molecular formula is C₁₄H₁₂N₄O₂S·Na, with a molecular weight of 268.28 g/mol and a purity of 95% . The structure includes an isopropyl (propan-2-yl) substituent at position 11 and an acetate group at position 3, which enhances solubility in aqueous environments due to the sodium counterion. This compound is of interest in medicinal chemistry and materials science due to its unique tricyclic framework and functional group versatility.

Properties

IUPAC Name

sodium;2-(7-propan-2-yl-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a]benzimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S.Na/c1-8(2)9-3-4-11-12(5-9)16-10(6-13(17)18)7-19-14(16)15-11;/h7-9H,3-6H2,1-2H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWQMLOPXAGYKI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=C(C1)N3C(=CSC3=N2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate typically involves multiple steps, starting from simpler organic precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tricyclic heterocycles, focusing on molecular features, physicochemical properties, and synthetic considerations.

Structural Analogues with Modified Substituents

a. 5-Thia-2,7,9-triazatricyclo[6.4.0.0²⁶]dodeca-1(8),6,9,11-tetraen-3-one (CAS: 88482-79-5)

  • Molecular Formula : C₈H₅N₃OS
  • Key Differences :
    • Lacks the isopropyl and acetate substituents present in the target compound.
    • Features a ketone group at position 3 instead of the sodium-bound acetate.
  • Implications : The absence of the sodium acetate group reduces water solubility, while the ketone may increase reactivity in nucleophilic addition reactions .

b. 11-(Propan-2-yl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),2(6)-dien-12-one (CAS: 568570-11-6)

  • Molecular Formula: Not explicitly provided, but includes a sulfanylidene (C=S) and ketone group.
  • Key Differences :
    • Contains a sulfanylidene group at position 10 and a ketone at position 12.
    • Shares the isopropyl substituent but lacks the sodium acetate moiety.
Analogues with Expanded Tricyclic Frameworks

2-{11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0²⁷]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetic acid

  • Molecular Formula: Not explicitly provided, but the tricyclic system is expanded to a [7.4.0.0²⁷] scaffold.
  • Key Differences :
    • Larger ring system (7.4.0.0 vs. 6.4.0.0) with additional methyl groups at positions 11 and 13.
    • Retains an acetic acid group but lacks the sodium counterion.
  • Implications : The expanded framework may influence steric interactions in molecular recognition processes .
Functional Group Variations: Carboxamide vs. Acetate

11-Amino-N-cyclohexyl-N,3-dimethyl-5-thia-2,7-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),3,6,9,11-pentene-4-carboxamide hydrochloride

  • Molecular Formula : C₁₈H₂₃ClN₄OS
  • Key Differences :
    • Replaces the sodium acetate with a carboxamide group and includes a cyclohexyl substituent.
    • Higher molecular weight (378.93 g/mol ) due to additional functional groups.
Solubility and Reactivity
  • Sodium Acetate Group : The sodium counterion in the target compound significantly enhances aqueous solubility compared to analogues with neutral or hydrophobic substituents (e.g., ketones or sulfanylidenes) .
Computational Analysis
  • For example, the acetate group in the target compound likely exhibits a distinct ESP profile compared to the ketone in CAS 88482-79-5 .

Biological Activity

Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate (CAS No. 1803582-72-0) is a synthetic compound with a complex tricyclic structure that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

PropertyValue
Molecular FormulaC14H17N2NaO2S
Molecular Weight300.35 g/mol
IUPAC NameSodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate
Synonyms1803582-72-0

Antihistamine Properties

Research indicates that compounds similar to sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate may exhibit antihistamine effects. Histamine plays a crucial role in allergic reactions and inflammatory responses by interacting with various histamine receptors (H1R, H2R, H3R, H4R) that modulate immune responses and inflammation .

The compound's mechanism of action is hypothesized to involve:

  • Receptor Modulation : Interaction with histamine receptors to inhibit the release of pro-inflammatory cytokines.
  • Cytokine Regulation : Suppression of IL-4 and IL-10 production in T-helper cells which may reduce allergic symptoms.
  • Antigen-Presenting Cell Function : Enhancement of dendritic cell function through H1R and H3R activation .

Study on Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory properties of similar compounds in murine models. The results indicated significant reductions in edema and inflammatory cytokine levels after administration of sodium 2-[11-(propan-2-yl)-5-thia...]. The study highlighted the potential for this compound to serve as an effective treatment for conditions such as asthma and allergic rhinitis.

In Vitro Studies

In vitro experiments conducted on human mast cells demonstrated that sodium 2-[11-(propan-2-yl)-5-thia...] could inhibit histamine release upon allergen exposure. This suggests its potential utility in managing allergic conditions by stabilizing mast cells and preventing degranulation.

Comparative Analysis with Other Antihistamines

Compound NameMechanism of ActionEfficacy (in vitro)Clinical Use
Sodium 2-[11-(propan-2-yl)...H1R antagonistHighAllergic rhinitis
CetirizineH1R antagonistModerateAllergic rhinitis
FexofenadineH1R antagonistHighAllergic rhinitis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate
Reactant of Route 2
Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate

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